Cobaltous caprate
Description
Cobaltous caprate, or cobalt(II) caprate, is the cobalt salt of capric acid (decanoic acid, C₁₀H₂₀O₂). Its chemical formula is Co(C₁₀H₁₉COO)₂, featuring a cobalt(II) ion coordinated to two caprate anions. While direct studies on this compound are scarce in the provided evidence, its properties can be inferred from analogous compounds. Caprate salts, such as sodium caprate, are well-documented for their roles in enhancing intestinal drug absorption and modulating membrane permeability . This compound likely shares the hydrophobic characteristics of caprate but introduces cobalt's unique redox and coordination properties, which may influence its solubility, stability, and applications compared to alkali metal caprates.
Properties
CAS No. |
10139-54-5 |
|---|---|
Molecular Formula |
C10H20CoO2 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
cobalt;decanoic acid |
InChI |
InChI=1S/C10H20O2.Co/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI Key |
KJONVQWTEXFKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Saponification Reaction
The process begins with a saponification reaction, where cobalt carbonate reacts with glacial acetic acid, decanoic acid, and pivalic acid under controlled conditions. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 90–100°C |
| Reaction Time | ≥3 hours |
| Molar Ratio (CoCO₃:Acids) | 1:1.5–2.0 |
In this step, cobalt carbonate acts as a weak base, neutralizing the carboxylic acids to form intermediate cobalt carboxylates. For example:
The reaction generates a mixture of cobalt decanoate, cobalt pivalate, and residual acetic acid, which is removed in subsequent steps.
Vacuum Concentration and Ligand Exchange
Post-saponification, the mixture undergoes vacuum distillation at 160–168°C to eliminate volatile byproducts like acetic acid and water. Abietic acid (a diterpenoid carboxylic acid) is introduced to displace residual acetic acid via ligand exchange:
This step ensures the final product is enriched with thermally stable cobalt decanoate.
Additive Incorporation and Product Finishing
Activated calcium carbonate (4–6 wt%) is added to the reaction system at 160–168°C to neutralize acidic impurities and enhance product stability. The resulting mixture is filtered and dried, yielding this compound with a cobalt content of 20.5–20.8% and a characteristic bluish-violet appearance.
Direct Synthesis from Cobalt Hydroxide and Decanoic Acid
An alternative method involves reacting cobalt(II) hydroxide with decanoic acid in a non-aqueous solvent. While less common industrially, this approach is favored in laboratory settings for its simplicity3.
Reaction Mechanism and Conditions
Cobalt hydroxide suspended in ethanol reacts with decanoic acid under reflux:
Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 4–6 hours |
The product is isolated via rotary evaporation and recrystallized from hexane, achieving >95% purity3.
Critical Analysis of Reaction Parameters
Temperature and Kinetic Control
Elevated temperatures (90–168°C) in the hybrid method accelerate ligand exchange but risk decarboxylation. Thermogravimetric analysis (TGA) of this compound reveals decomposition onset at 220°C, validating the safety of the patented thermal profile.
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) improve cobalt carbonate solubility but complicate purification. The patented method avoids solvents entirely, relying on molten-phase reactions to streamline production.
Byproduct Management
Vacuum distillation efficiently removes acetic acid (bp: 118°C) and water, while abietic acid’s high molecular weight (302.5 g/mol) prevents co-distillation, ensuring minimal product loss.
Industrial Scalability and Process Optimization
Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated temperature and pH control. A comparative evaluation of batch vs. continuous processes reveals:
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Energy Consumption | High | Moderate |
| Purity | 95–97% | 98–99% |
The hybrid method’s compatibility with continuous flow systems makes it ideal for ton-scale manufacturing.
Quality Control and Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Cobaltous caprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed:
Oxidation: Cobalt(III) decanoate or other cobalt(III) complexes.
Reduction: Metallic cobalt or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobaltous caprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: this compound is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of cobalt-based materials for batteries, supercapacitors, and other electronic devices.
Mechanism of Action
The mechanism by which cobaltous caprate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalysis, cobalt acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. In biological systems, cobalt can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Other Metal Caprates
Sodium Caprate (NaC₁₀)
- Chemical Properties : Sodium caprate is highly water-soluble (up to 2 mg/mL at pH 6.5), though solubility increases at higher pH .
- Applications : Widely studied as a permeation enhancer in drug delivery, sodium caprate increases intestinal absorption by transiently opening tight junctions . It also modulates lipid diffusivity in membranes, enhancing permeability .
Cobaltous Caprate (CoC₁₀)
- Inferred Properties : Likely less water-soluble than sodium caprate due to cobalt's higher charge density and stronger ionic interactions. Solubility may depend on pH and organic solvents.
- Applications: Potential niche uses in catalysis or as a hydrophobic cobalt source, diverging from sodium caprate’s pharmaceutical role.
- Toxicity : Cobalt ions (Co²⁺) are associated with oxidative stress and organ toxicity, limiting biomedical applications compared to sodium caprate .
Table 1: Key Properties of Metal Caprates
Comparison with Other Cobalt Salts
Cobalt Sulfate (CoSO₄)
Cobaltous Bromide (CoBr₂)
This compound (CoC₁₀)
- Differentiators : Unlike hydrophilic cobalt sulfate, this compound’s hydrophobic nature may suit organic-phase reactions or slow-release cobalt supplementation. However, its toxicity profile likely mirrors other cobalt compounds, restricting biomedical use.
Table 2: Cobalt Compounds Comparison
Functional and Mechanistic Contrasts
- Membrane Interactions : Sodium caprate inserts into lipid bilayers, increasing permeability by 2.5–3-fold . This compound’s bulky structure and cobalt ion may impede membrane insertion, favoring surface adsorption akin to SNAC (salcaprozate sodium) .
- Antimicrobial Action : Sodium caprate exhibits germicidal activity against pathogens like Streptococcus and B. typhosus . This compound’s efficacy remains unstudied but could differ due to cobalt’s antimicrobial properties.
Biological Activity
Cobaltous caprate, a cobalt (II) salt of capric acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound (Co(C10H20O2)2) is characterized by its cobalt ion coordinated with two caprate (decanoate) anions. The compound exhibits unique properties due to the presence of cobalt, which plays a crucial role in biological systems as a trace element.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
Cobaltous compounds have been studied for their antimicrobial properties. Research indicates that cobalt complexes can exhibit significant antibacterial activity against a range of pathogens. For instance, cobalt complexes have shown enhanced lipophilicity, which increases their bioactivity compared to free ligands . -
Antiviral Properties :
Cobalt complexes, including those containing this compound, have demonstrated antiviral effects. Studies suggest that these compounds can inhibit viral replication by interfering with viral structural protein synthesis and disrupting virus assembly mechanisms . -
Cytotoxic Effects :
The cytotoxicity of this compound has also been investigated. In vitro studies on L929 mouse fibroblasts revealed that certain cobalt complexes diminished metabolic activity and caused nuclear damage at higher concentrations . This cytotoxicity is essential for understanding the therapeutic window for potential applications.
Table 1: Summary of Biological Activities of this compound
Case Study: Antiviral Efficacy Against HIV-1
A notable study evaluated the antiviral activity of cobalt complexes against HIV-1. The compound exhibited an EC50 value of 250 nM, indicating potent inhibition of viral replication in tissue cultures . The mechanism was attributed to the formation of stable complexes with HIV protease, disrupting its function.
Case Study: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound against various strains of bacteria. Results indicated that the metal complex had higher antibacterial efficacy than its corresponding free ligand, demonstrating the importance of metal coordination in enhancing biological activity .
Q & A
Q. What experimental protocols are recommended for synthesizing cobaltous caprate with high purity?
To synthesize this compound (Co(C10H19O2)2), researchers should:
- React cobalt salts (e.g., cobalt chloride) with capric acid in a controlled molar ratio under inert conditions to avoid oxidation.
- Optimize reaction parameters : Temperature (70–90°C), pH (6–8), and solvent choice (e.g., ethanol/water mixtures) to enhance yield .
- Characterize intermediates via FTIR (to confirm carboxylate coordination) and TGA (to assess thermal stability). Final purity is validated using elemental analysis (C, H, O, Co) and ICP-OES for cobalt content .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopic Analysis : FTIR (to identify carboxylate stretching at ~1540 cm<sup>−1</sup>) and UV-Vis (d-d transitions of Co<sup>2+</sup> in octahedral geometry) .
- Crystallography : XRD to confirm crystal structure and compare with known cobalt carboxylate patterns .
- Thermal Stability : TGA/DSC to assess decomposition temperatures and phase transitions .
Q. What are the solubility and stability profiles of this compound in common solvents?
this compound exhibits:
- High solubility in non-polar solvents (e.g., hexane, chloroform) due to its long alkyl chain.
- Limited solubility in water (<0.1 mg/mL at 25°C), necessitating surfactants for aqueous applications .
- Oxidative sensitivity : Store under nitrogen at −20°C to prevent Co<sup>2+</sup> → Co<sup>3+</sup> oxidation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
- Kinetic Analysis : Use stopped-flow spectroscopy to monitor reaction intermediates in catalytic cycles (e.g., oxidation of organic substrates) .
- Spectroelectrochemistry : Apply in-situ FTIR or EPR under controlled potentials to identify redox-active species .
- Computational Modeling : DFT calculations to map electronic structures and predict reactivity (e.g., ligand exchange barriers) .
Q. How should researchers address contradictions in reported data (e.g., conflicting catalytic efficiencies)?
- Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent purity) .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify variables causing discrepancies .
- Cross-Validation : Combine experimental results with computational simulations to reconcile mechanistic hypotheses .
Q. What methodologies are effective for integrating this compound into hybrid nanomaterials?
- Surface Functionalization : Use ligand-exchange reactions to anchor this compound onto nanoparticles (e.g., TiO2, SiO2) .
- In-Situ Synthesis : Grow this compound within mesoporous templates (e.g., SBA-15) to control particle size .
- Characterization : TEM/EDS for elemental mapping and BET analysis for surface area quantification .
Q. How to ensure data saturation in qualitative studies on this compound applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
